molecular formula C10H9FN2O B15297746 [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol

[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B15297746
M. Wt: 192.19 g/mol
InChI Key: LAARDCYXCYFVLW-UHFFFAOYSA-N
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Description

[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

  • [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol
  • [1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol
  • [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol

Comparison:

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

[1-(3-fluorophenyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C10H9FN2O/c11-8-2-1-3-10(6-8)13-5-4-9(7-14)12-13/h1-6,14H,7H2

InChI Key

LAARDCYXCYFVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=N2)CO

Origin of Product

United States

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